molecular formula C23H21N3O4 B3645476 ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE

ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE

Cat. No.: B3645476
M. Wt: 403.4 g/mol
InChI Key: SPOVYPCSWAFMDE-UHFFFAOYSA-N
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Description

ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives can lead to the formation of the pyrrolo[3,4-d]pyrimidine core . The final step often involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE involves its interaction with specific molecular targets. The pyrrolo[3,4-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is unique due to its fused bicyclic structure, which provides a rigid framework that can enhance binding affinity and specificity for certain biological targets. This makes it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

ethyl 4-(1,3-dimethyl-2,4-dioxo-5-phenylpyrrolo[3,4-d]pyrimidin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-4-30-22(28)16-10-12-17(13-11-16)26-14-18-19(20(26)15-8-6-5-7-9-15)21(27)25(3)23(29)24(18)2/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOVYPCSWAFMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
Reactant of Route 5
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
Reactant of Route 6
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE

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